molecular formula C17H10ClNO3 B2521321 (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile CAS No. 623120-15-0

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile

Cat. No.: B2521321
CAS No.: 623120-15-0
M. Wt: 311.72
InChI Key: VRNACWCDPRHGLW-SXGWCWSVSA-N
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Description

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a useful research compound. Its molecular formula is C17H10ClNO3 and its molecular weight is 311.72. The purity is usually 95%.
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Properties

IUPAC Name

2-[[(2Z)-2-[(2-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClNO3/c18-14-4-2-1-3-11(14)9-16-17(20)13-6-5-12(21-8-7-19)10-15(13)22-16/h1-6,9-10H,8H2/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRNACWCDPRHGLW-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile is a synthetic compound belonging to the class of benzofuran derivatives. Its unique structural features, including a chlorobenzylidene group and a dihydrobenzofuran ring, make it a subject of interest in biological and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following IUPAC name:

  • This compound

Its molecular formula is C17H14ClO4C_{17}H_{14}ClO_4, and it possesses distinct functional groups that contribute to its biological activity. The presence of the chlorobenzylidene moiety is particularly notable for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
  • Antioxidant Activity : Similar compounds have demonstrated antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation, suggesting that this compound may also possess such capabilities .
  • Modulation of Signaling Pathways : It may influence signaling pathways related to inflammation and cancer progression by interacting with key molecular targets .

Antioxidant Profile

Research has shown that related benzofuran derivatives exhibit significant antioxidant activity. For instance, studies on 2,3-dihydrobenzo[b]furan derivatives indicated their capacity to inhibit lipid peroxidation in liver microsomes . This suggests that this compound could similarly function as an antioxidant.

Cytotoxicity and Anticancer Potential

Preliminary studies have indicated that benzofuran derivatives can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the activation of caspases or modulation of cell cycle regulators . Further research is needed to evaluate the specific cytotoxic effects of this compound.

Case Studies

  • Study on Lipid Peroxidation :
    • A study assessed the capacity of related compounds to inhibit lipid peroxidation in liver microsomes stimulated by Fe(II)/ADP/ascorbate. The results demonstrated varying degrees of inhibition, indicating potential therapeutic applications in oxidative stress-related diseases .
  • Cytotoxicity Evaluation :
    • Research on similar compounds revealed significant cytotoxicity against human cancer cell lines, supporting further investigation into this compound for anticancer drug development .

Data Table: Biological Activities

Activity TypeObserved EffectReference
AntioxidantInhibition of lipid peroxidation
CytotoxicityInduction of apoptosis in cancer cells
Enzyme InhibitionPotential modulation of metabolic enzymes

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising biological activities that make it a candidate for drug development:

Antioxidant Activity : Preliminary studies suggest that the compound may possess significant antioxidant properties, which are crucial for preventing oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals effectively.

Antitumor Properties : Research indicates that (Z)-2-((2-(2-chlorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetonitrile may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. Studies have shown that related compounds can effectively target specific cancer cell lines.

Anti-inflammatory Effects : The compound's structural features may allow it to modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Pharmacological Studies

Studies have focused on the pharmacodynamics and pharmacokinetics of this compound:

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition : Research has highlighted the compound's potential to inhibit GSK-3β, a target relevant for diseases like Alzheimer's and certain cancers. Inhibition of this enzyme can lead to reduced disease progression.

Antibacterial and Antifungal Activities : The compound has been evaluated for its effectiveness against various pathogens. Some derivatives have shown comparable or superior activity compared to established antibiotics.

Biological Activities of Related Compounds

Compound NameStructural FeaturesBiological Activity
1. (Z)-2-(3,4-dimethoxybenzylidene)-4-methyl-3-oxo-benzofuran Benzofuran core with methoxy groupsAntioxidant, antitumor
2. (Z)-2-(4-chlorobenzylidene)-3-oxo-benzofuran Benzofuran core with halogen substituentsAntibacterial, anti-inflammatory
3. (Z)-2-(4-methylbenzylidene)-3-oxo-benzofuran Benzofuran core with methyl substituentsAntitumor
  • Antioxidant Activity Study : A study investigated the antioxidant effects of similar benzofuran derivatives using various assays (DPPH, ABTS). The results indicated a significant reduction in oxidative stress markers in treated cells.
  • Antitumor Efficacy Research : In vitro studies on cancer cell lines demonstrated that this compound induced apoptosis and inhibited cell proliferation effectively.
  • GSK-3β Inhibition Study : A focused study on GSK-3β inhibition revealed that the compound could significantly reduce GSK activity in cellular models relevant to neurodegenerative diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.